Cas no 111515-73-2 (D-threo-Hex-1-enopyranosid-3-ulose,(1aR,4S,4aS,7R,7aS,7bS)-decahydro-1,1,4,7-tetramethyl-1H-cycloprop[e]azulen-4-yl2,6-dideoxy-, (2Z)-2-methyl-2-butenoate (9CI))
![D-threo-Hex-1-enopyranosid-3-ulose,(1aR,4S,4aS,7R,7aS,7bS)-decahydro-1,1,4,7-tetramethyl-1H-cycloprop[e]azulen-4-yl2,6-dideoxy-, (2Z)-2-methyl-2-butenoate (9CI) structure](https://fr.kuujia.com/scimg/cas/111515-73-2x500.png)
111515-73-2 structure
Nom du produit:D-threo-Hex-1-enopyranosid-3-ulose,(1aR,4S,4aS,7R,7aS,7bS)-decahydro-1,1,4,7-tetramethyl-1H-cycloprop[e]azulen-4-yl2,6-dideoxy-, (2Z)-2-methyl-2-butenoate (9CI)
Numéro CAS:111515-73-2
Le MF:C26H38O5
Mégawatts:430.57692861557
CID:222496
D-threo-Hex-1-enopyranosid-3-ulose,(1aR,4S,4aS,7R,7aS,7bS)-decahydro-1,1,4,7-tetramethyl-1H-cycloprop[e]azulen-4-yl2,6-dideoxy-, (2Z)-2-methyl-2-butenoate (9CI) Propriétés chimiques et physiques
Nom et identifiant
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- D-threo-Hex-1-enopyranosid-3-ulose,(1aR,4S,4aS,7R,7aS,7bS)-decahydro-1,1,4,7-tetramethyl-1H-cycloprop[e]azulen-4-yl2,6-dideoxy-, (2Z)-2-methyl-2-butenoate (9CI)
- D-threo-Hex-1-enopyranosid-3-ulose,(1aR,4S,4aS,7R,7aS,7bS)-decahydro-1,1,4,7-tetramethyl-1H-cycloprop[e]azulen-4-yl2,6-dideox
- 1H-Cycloprop[e]azulene,D-threo-hex-1-enopyranosid-3-ulose deriv.
- D-threo-Hex-1-enopyranosid-3-ulose,decahydro-1,1,4,7-tetramethyl-1H-cycloprop[e]azulen-4-yl 2,6-dideoxy-,2-methyl-2-butenoate, [1aR-[1aa,4b(Z),4ab,7a,7ab,7ba]]-
- Pittosporanoside A5
- D-threo-Hex-1-enopyranosid-3-ulose, (1aR,4S,4aS,7R,7aS,7bS)-decahydro-1,1,4,7-tetramethyl-1H-cycloprop[e]azulen-4-yl 2,6-dideoxy-, (2Z)-2-methyl-2-butenoate (9CI)
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- Piscine à noyau: 1S/C26H38O5/c1-8-14(2)24(28)30-23-16(4)29-20(13-19(23)27)31-26(7)12-11-18-22(25(18,5)6)21-15(3)9-10-17(21)26/h8,13,15-18,21-23H,9-12H2,1-7H3
- La clé Inchi: RMISRRZLVBHEQO-UHFFFAOYSA-N
- Sourire: CC=C(C(OC1C(=O)C=C(OC2(C3C(C(CC3)C)C3C(C3CC2)(C)C)C)OC1C)=O)C
Propriétés calculées
- Qualité précise: 272.08309
Propriétés expérimentales
- Dense: 1.12±0.1 g/cm3(Predicted)
- Point d'ébullition: 506.5±50.0 °C(Predicted)
- Le PSA: 52.54
D-threo-Hex-1-enopyranosid-3-ulose,(1aR,4S,4aS,7R,7aS,7bS)-decahydro-1,1,4,7-tetramethyl-1H-cycloprop[e]azulen-4-yl2,6-dideoxy-, (2Z)-2-methyl-2-butenoate (9CI) Littérature connexe
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1. Book reviews
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V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
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Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
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Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
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5. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
Classification associée
- Solvants et chimiques organiques Composés organiques Lipides et molécules semblables aux lipides lipides prényles Aromadendrane sesquiterpènes
- Solvants et chimiques organiques Composés organiques Lipides et molécules semblables aux lipides lipides prényles sésquiterpènes Aromadendrane sesquiterpènes
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